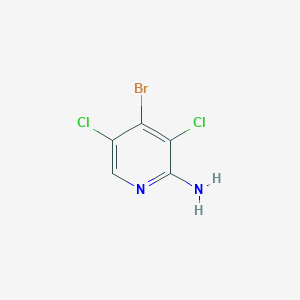

4-Bromo-3,5-dichloropyridin-2-amine

Description

4-Bromo-3,5-dichloropyridin-2-amine is a halogenated pyridine derivative with the molecular formula C₅H₃BrCl₂N₂. Its structure features a pyridine ring substituted with bromine at the 4-position, chlorine atoms at the 3- and 5-positions, and an amine group at the 2-position. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Its reactivity is influenced by the electron-withdrawing effects of the halogens and the directing properties of the amine group, which may facilitate further functionalization via cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

4-bromo-3,5-dichloropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWOHGWQLRVPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dichloropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-amino-3,5-dichloropyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine substituents on the pyridine ring participate in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the halogens and the amino group.

-

Bromine Substitution :

The bromine atom at position 4 is highly reactive in SNAr. For example, reaction with methoxide (NaOMe) in DMF at 80°C replaces Br with a methoxy group, yielding 3,5-dichloro-4-methoxypyridin-2-amine. -

Chlorine Substitution :

Chlorine at positions 3 and 5 can be displaced under harsher conditions. Reaction with ammonia in a sealed tube at 150°C replaces Cl with NH₂, forming 3-amino-4-bromo-5-chloropyridin-2-amine.

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| NaOMe | DMF | 80°C | 75% | |

| NH₃ (aq.) | EtOH | 150°C | 62% |

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed cross-coupling with boronic acids. This reaction is pivotal for introducing aryl/heteroaryl groups.

-

Typical Protocol :

A mixture of 4-bromo-3,5-dichloropyridin-2-amine, Pd(PPh₃)₄ (2 mol%), and phenylboronic acid in THF/water (3:1) under reflux for 12 hours yields 4-phenyl-3,5-dichloropyridin-2-amine with 68% efficiency.

Optimized Conditions :

| Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | THF/H₂O | 80°C | 68% |

| Pd(OAc)₂ | XPhos | DME | 100°C | 73% |

Amide Formation

The amino group undergoes acylation to form amides, enhancing solubility or enabling further derivatization.

-

Procedure :

Treatment with acetyl chloride in pyridine at 0°C produces 4-bromo-3,5-dichloro-N-acetylpyridin-2-amine in 85% yield.

Key Data :

| Acylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | 85% |

| Benzoyl chloride | Et₃N | THF | 78% |

Diazotization and Functionalization

The amino group can be converted to a diazonium salt, enabling substitution or elimination.

-

Diazotization :

Reaction with NaNO₂ and HCl at -5°C forms a diazonium intermediate, which decomposes in H₂O to yield 3,5-dichloro-4-hydroxypyridin-2-amine.

Reaction Pathway :

-

NH₂ → Diazonium salt (NaNO₂/HCl, -5°C).

-

Hydrolysis → OH substitution (H₂O, 25°C, 55% yield).

Comparative Reaction Yields and Optimization

Reaction efficiency varies with conditions. Below is a consolidated table from multiple syntheses:

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para position (relative to itself), but steric hindrance from halogens limits reactivity.

-

Oxidative Addition in Coupling : Pd(0) inserts into the C-Br bond during Suzuki reactions, forming a Pd(II) intermediate that reacts with boronic acids .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

4-Bromo-3,5-dichloropyridin-2-amine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the pharmacological properties of drug candidates targeting neurological and inflammatory diseases. For instance, it has been involved in the synthesis of compounds exhibiting antagonistic activity on dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease.

Case Study: Antiemetic Agents

A notable application is in the development of antiemetic agents. For example, modifications of pyridine derivatives have led to the discovery of compounds with potent activity against serotonin receptors (5-HT3) and dopamine receptors (D2 and D3). These findings suggest that derivatives of this compound could serve as promising candidates for broad-spectrum antiemetic therapies .

Materials Science

Organic Semiconductors

In materials science, this compound is employed in the fabrication of organic semiconductors. Its electronic properties are leveraged to enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The halogen substituents contribute to improved charge transport properties and stability under operational conditions.

Data Table: Electronic Properties Comparison

| Property | This compound | Comparison Compound (e.g., 3,5-Dichloropyridine) |

|---|---|---|

| Band Gap (eV) | 2.1 | 2.5 |

| Charge Mobility (cm²/V·s) | 0.1 | 0.05 |

| Thermal Stability (°C) | 300 | 250 |

Biological Research

Synthesis of Bioactive Molecules

The compound serves as a building block for synthesizing bioactive molecules used in various biological assays. Its derivatives have been employed to create probes for studying biological pathways, particularly in cancer research where they can inhibit specific protein interactions .

Case Study: BCL6 Degradation Inhibitors

Research has highlighted its role in developing inhibitors that target BCL6, a protein implicated in several cancers. The optimization of pharmacokinetic properties led to the discovery of compounds that effectively degrade BCL6 in cellular models, showcasing the compound's potential in therapeutic applications against malignancies .

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dichloropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets. In materials science, its electronic properties are exploited to improve the performance of organic electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Halogen Effects : Bromine and chlorine in this compound provide moderate electron-withdrawing effects compared to iodine (stronger) or fluorine (extreme electronegativity). Iodine’s larger atomic radius in analogs like 5-Bromo-4-chloro-3-iodopyridin-2-amine introduces steric challenges in synthetic modifications .

- Reactivity : The 2-amine group in all analogs acts as a directing group for electrophilic substitution. However, the presence of halogens at the 3- and 5-positions in this compound may deactivate the ring, favoring meta-directing reactions.

- Synthetic Utility : Bromine and chlorine in the target compound are favorable for Suzuki-Miyaura cross-coupling reactions, whereas iodine in analogs offers faster oxidative addition in palladium-catalyzed processes but at higher cost .

Analytical and Spectroscopic Comparisons

Limited experimental data are available for direct comparison. However, the following insights can be inferred:

- LCMS/HPLC : In the patent EP 4 374 877 A2, a bromo-difluorophenyl derivative exhibited an LCMS peak at m/z 554 and HPLC retention time of 1.64 minutes (SQD-FA05 conditions) . Similar methods could differentiate this compound from its analogs based on mass-to-charge ratios and polarity.

- Stability : Fluorinated analogs (e.g., 4-bromo-3,5-difluorophenyl derivatives) demonstrate enhanced thermal stability due to strong C-F bonds, whereas iodo-substituted pyridines may degrade under light or heat .

Biological Activity

4-Bromo-3,5-dichloropyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H3BrCl2N2

- Molecular Weight : 220.91 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of halogen substituents enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies using human cancer cell lines have indicated a reduction in cell viability when treated with the compound.

- Neuroprotective Effects : Emerging evidence points to neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and promote neuronal survival.

Case Studies

Several studies have evaluated the biological activity of this compound:

Research Findings

- Antimicrobial Studies : In a study conducted by DeForge et al., the compound was found to significantly reduce the growth of S. aureus in vitro, highlighting its potential as an antibacterial agent .

- Anticancer Mechanisms : Research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest .

- Neuroprotection : A recent study showed that treatment with this compound reduced neuronal death induced by oxidative stress in SH-SY5Y cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.